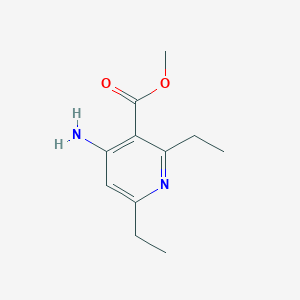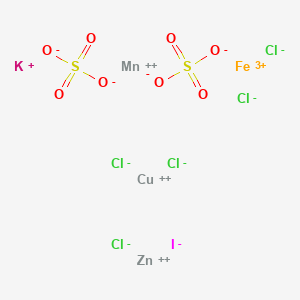
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate
Vue d'ensemble
Description
The elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate are essential to many biochemical and physiological processes in the human body. These elements play a crucial role in maintaining proper bodily functions and are often used in scientific research to study their effects on the body.
Mécanisme D'action
The mechanism of action for these elements varies depending on the specific element. Copper acts as a cofactor for many enzymes, while potassium plays a role in nerve function and muscle contraction. Zinc is involved in many enzymatic reactions and plays a role in wound healing. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Biochemical and Physiological Effects
These elements have various biochemical and physiological effects on the human body. Copper plays a role in the immune system and the development of connective tissue. Potassium is involved in nerve function and muscle contraction, while zinc plays a role in wound healing and the immune system. Iron(3+) is involved in oxygen transport in the blood, while manganese(2+) is involved in bone health and the metabolism of carbohydrates and amino acids. Pentachloride is used as a disinfectant and to treat water, while iodide is involved in thyroid function. Disulfate is used in the production of batteries and as a catalyst in chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using these elements in lab experiments include their availability and affordability, as well as their well-studied properties and effects on the body. However, the limitations of using these elements in lab experiments include potential toxicity and the need for proper handling and disposal.
Orientations Futures
For research on these elements include further studies on their effects on the body and their potential use in medical treatments. Additionally, research on the environmental impact of these elements and their use in industry will continue to be important. Further research on the synthesis and properties of these elements will also be necessary for their continued use in scientific research and applications.
In conclusion, the elements copper, potassium, zinc, iron(3+), manganese(2+), pentachloride, iodide, and disulfate play a crucial role in many biochemical and physiological processes in the human body. Their use in scientific research has led to a better understanding of their effects on the body and their potential use in medical treatments. Further research on these elements will continue to be important for their continued use in scientific research and applications.
Méthodes De Synthèse
The synthesis method for these elements varies depending on the specific element. Copper can be synthesized through a process of electrolysis, while potassium can be synthesized through the reaction of potassium hydroxide with an acid. Zinc can be synthesized through the reaction of zinc oxide with sulfuric acid, and iron(3+) can be synthesized through the reaction of iron(2+) with an oxidizing agent. Manganese(2+) can be synthesized through the reaction of manganese dioxide with sulfuric acid, and pentachloride can be synthesized through the reaction of chlorine gas with phosphorus pentachloride. Iodide can be synthesized through the reaction of iodine with potassium hydroxide, and disulfate can be synthesized through the reaction of sulfuric acid with sulfur trioxide.
Applications De Recherche Scientifique
These elements are often used in scientific research to study their effects on the human body. Copper is used in research on the immune system, as well as in studies on the development of cancer. Potassium is used in research on the nervous system, and zinc is used in research on the immune system and wound healing. Iron(3+) is used in research on the cardiovascular system, while manganese(2+) is used in research on the nervous system and bone health. Pentachloride is used in research on the environment and water treatment, while iodide is used in research on thyroid function. Disulfate is used in research on the chemical industry and the production of batteries.
Propriétés
IUPAC Name |
copper;potassium;zinc;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Cu.Fe.HI.K.Mn.2H2O4S.Zn/c;;;;;;;;;;2*1-5(2,3)4;/h5*1H;;;1H;;;2*(H2,1,2,3,4);/q;;;;;+2;+3;;+1;+2;;;+2/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDGRQPDTCIBIV-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Mn+2].[Fe+3].[Cu+2].[Zn+2].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5CuFeIKMnO8S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931129 | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;potassium;ZINC;iron(3+);manganese(2+);pentachloride;iodide;disulfate | |
CAS RN |
141563-76-0 | |
| Record name | TE 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141563760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(3+) manganese(2+) potassium zinc chloride iodide sulfate (1/1/1/1/1/5/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



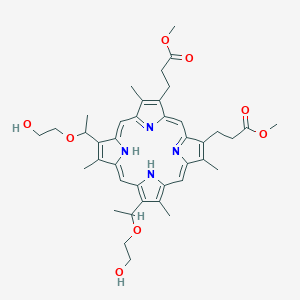
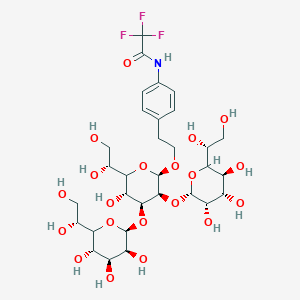

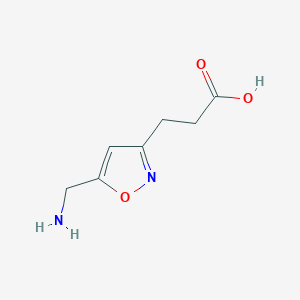

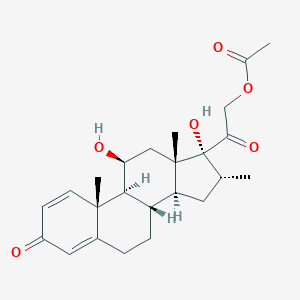

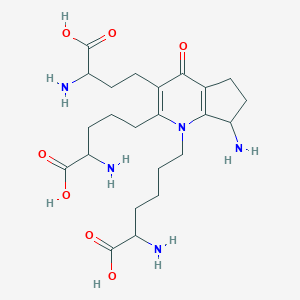
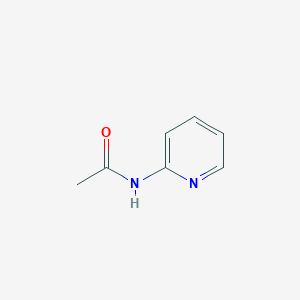
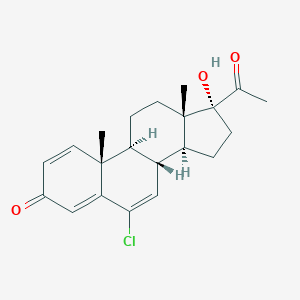
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)


